N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClFN4O3S and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its synthesis, pharmacological profiles, and potential therapeutic applications.
- Molecular Formula : C23H24ClFN4O3S
- Molecular Weight : 491.0 g/mol
- CAS Number : 1217063-76-7
Synthesis
The compound is synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes:
- Formation of the 2,5-dioxopyrrolidinyl moiety.
- Coupling with a dimethylaminopropyl group.
- Introduction of the 4-fluorobenzo[d]thiazole moiety.
The detailed synthetic pathway has been documented in several studies, highlighting the importance of reaction conditions and purification methods to achieve high yields and purity.
Anticonvulsant Activity
Research indicates that derivatives of the 2,5-dioxopyrrolidinyl structure exhibit significant anticonvulsant activity. In a study evaluating various amides derived from this scaffold, compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. Notably:
- Compound 10 demonstrated an effective dose (ED50) of 32.08 mg/kg in the MES test.
- Compound 9 showed an ED50 of 40.34 mg/kg in the scPTZ test .
Antimicrobial Activity
The compound's benzothiazole component suggests potential antimicrobial properties. A study on derivatives indicated that certain compounds displayed strong inhibition against bacterial strains, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and sulfadiazine .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between the compound and various biological targets. These studies revealed:
- Binding affinities comparable to known inhibitors, suggesting potential as a lead compound for drug development.
- Specific interactions with active sites of enzymes relevant to disease pathways, particularly in antimicrobial resistance .
Case Study 1: Anticonvulsant Efficacy
In a controlled preclinical study, various derivatives including this compound were administered to animal models exhibiting seizure activity. Results indicated a marked reduction in seizure frequency and duration, establishing a therapeutic window for further clinical exploration.
Case Study 2: Antimicrobial Resistance
Another study focused on the compound's efficacy against resistant bacterial strains. The findings suggested that the compound could serve as a template for developing new antimicrobial agents effective against multi-drug resistant organisms.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S.ClH/c1-21(2)9-4-10-22(16(26)11-23-14(24)7-8-15(23)25)18-20-17-12(19)5-3-6-13(17)27-18;/h3,5-6H,4,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIFOCZNMAFRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.